4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a boronic ester-functionalized aromatic compound featuring a morpholinesulfonamide substituent at the meta position of the phenyl ring. The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)13-6-5-7-14(12-13)18-25(20,21)19-8-10-22-11-9-19/h5-7,12,18H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNDKKJBOWCDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and a boron-containing moiety that enhances its biological activity. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.36 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | 0.0 to 2.02 |
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives of sulfonamides can inhibit bacterial growth through interference with folate synthesis pathways. The specific activity of 4-Morpholinesulfonamide against various bacterial strains is yet to be fully characterized but is hypothesized to follow similar mechanisms.
Antitumor Activity
The incorporation of dioxaborolane moieties has been linked to enhanced antitumor activity. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. A notable study on related compounds indicated effective inhibition of tumor growth in xenograft models.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
- Boron Interaction : The dioxaborolane moiety may interact with biological nucleophiles, potentially leading to the formation of stable complexes that disrupt cellular functions.
Case Studies
-
Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide structure significantly impacted activity levels.
- Results : The compound exhibited moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains.
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Anticancer Properties : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced cell cycle arrest and apoptosis.
- Results : Flow cytometry analysis revealed a significant increase in the sub-G1 population, indicating cell death.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound's potential in anticancer drug development is significant. Research indicates that compounds with similar structures can exhibit antitumor activity by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can target various cancer cell lines effectively . The incorporation of a boronic acid group enhances the reactivity of these compounds in cross-coupling reactions, facilitating the synthesis of more complex anticancer agents.
Enzyme Inhibition
4-Morpholinesulfonamide can function as an enzyme inhibitor by binding to active sites of target enzymes. This interaction can modulate enzyme activity crucial for various biological processes. For example, the morpholine sulfonamide group is known to enhance binding affinity through hydrogen bonding and other non-covalent interactions. Such properties make this compound a candidate for developing inhibitors against diseases characterized by dysregulated enzyme activity.
Antimicrobial Properties
Research into antimicrobial activities has revealed that sulfonamides generally possess significant antibacterial and antifungal properties. Compounds structurally related to 4-Morpholinesulfonamide have been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The findings suggest that these compounds can inhibit growth effectively and may serve as templates for novel antimicrobial agents .
Material Science Applications
The boronic acid functionality allows for applications in materials science, particularly in the development of polymers and nanomaterials. Boronic acids are known for their ability to form dynamic covalent bonds with diols and other nucleophiles, making them useful in creating responsive materials. The integration of 4-Morpholinesulfonamide into polymer matrices could lead to materials with enhanced mechanical properties or unique functionalities.
Case Studies and Research Findings
Comparison with Similar Compounds
Morpholine Derivatives Without Sulfonamide
- 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (CAS 568577-88-8, ): Molecular weight: 275.16 g/mol. Synthesis yield: 27% via reductive amination .
Sulfonamide Derivatives with Alternative Substituents
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanesulfonamide (Compound 36, ): Molecular weight: 349.25 g/mol. Yield: 89% via Pd-catalyzed borylation.
Electronic and Steric Effects on Reactivity
The meta-substituted morpholinesulfonamide group introduces steric bulk, which may slow Suzuki-Miyaura coupling rates compared to para-substituted analogues. For example:
- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine ():
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 171364-78-6, ): Similarity: 0.93 (compared to target compound). Dimethylamino group provides stronger electron-donating effects, enhancing coupling efficiency .
Q & A
Basic Research Questions
Q. How is the compound synthesized, and what analytical methods are used to confirm its structural integrity and purity?
- Methodology : Synthesis typically involves coupling a morpholine sulfonamide precursor with a boronate ester-functionalized phenyl group. Key steps include:
- Borylation : Suzuki-Miyaura coupling or direct borylation of the phenyl ring using pinacol borane .
- Sulfonamide Formation : Reaction of morpholine with a sulfonyl chloride intermediate under anhydrous conditions .
- Analytical Validation :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and boron integration (e.g., B NMR if available) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z ≈ 289.18) .
- Purity Assessment : HPLC with UV detection (90% purity, per product specifications) .
Q. What are the recommended storage conditions and handling protocols to ensure compound stability?
- Storage : Store in amber glass bottles at –20°C under inert gas (argon/nitrogen) to prevent boronate ester hydrolysis .
- Handling :
- Use glove boxes or fume hoods to avoid moisture exposure.
- Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Stability Tests : Monitor via periodic NMR to detect decomposition (e.g., loss of boronate peak at δ ~1.3 ppm in H NMR) .
Q. How can researchers mitigate risks associated with toxicity or reactivity during experiments?
- Risk Assessment :
- Acute Toxicity : Classified as harmful if inhaled or ingested (OSHA HCS guidelines) .
- Reactivity : Boronate esters are moisture-sensitive; avoid protic solvents (e.g., water, alcohols) .
- Mitigation Strategies :
- Use sealed reaction vessels for air-sensitive steps.
- Quench excess reagent with aqueous NHCl or dilute HCl under controlled conditions .
Advanced Research Questions
Q. What computational and experimental strategies optimize reaction yields in cross-coupling reactions using this compound?
- Computational Design :
- Employ density functional theory (DFT) to model transition states and identify steric/electronic barriers in Suzuki-Miyaura couplings .
- Use cheminformatics tools (e.g., ICReDD’s reaction path search) to predict optimal ligands (e.g., Pd(PPh)) and solvent systems (e.g., THF/HO) .
- Experimental Optimization :
- Vary Pd catalyst loading (0.5–5 mol%) and base (KCO vs. CsCO) to enhance coupling efficiency .
- Monitor reaction progress via TLC or in situ IR spectroscopy .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- Troubleshooting Workflow :
Verify Sample Purity : Re-run HPLC to exclude impurities mimicking spectral anomalies .
Isotopic Labeling : Use B-enriched analogs to distinguish boron-related splitting in NMR .
Dynamic Effects : Assess temperature-dependent NMR for conformational exchange (e.g., hindered rotation around the sulfonamide bond) .
- Collaborative Validation : Cross-reference with X-ray crystallography (if crystalline) or compare to PubChem’s computed spectral data .
Q. What role does the morpholine sulfonamide moiety play in modulating biological activity or material properties?
- Biological Applications :
- The morpholine group enhances solubility and membrane permeability in drug discovery .
- Sulfonamide acts as a hydrogen-bond donor/acceptor, influencing target binding (e.g., enzyme inhibition) .
- Material Science :
- Boronate esters enable covalent organic framework (COF) synthesis via dynamic covalent chemistry .
- Morpholine’s electron-rich nitrogen stabilizes metal complexes in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
